(3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid
Overview
Description
(3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on both the pyridine and phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid typically involves the coupling of 3,5-difluoropyridine with 4-fluorophenylboronic acid. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding boronate.
Substitution: The fluorine atoms on the pyridine and phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which (3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity by influencing its electronic properties and steric interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoropyridine: A precursor in the synthesis of (3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid.
4-Fluorophenylboronic acid: Another precursor used in the synthesis.
2-Amino-3,5-difluoropyridine: A related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of fluorine atoms on both the pyridine and phenyl rings, which can significantly influence its chemical reactivity and binding properties. This makes it a valuable compound in various fields of research, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
425379-32-4 |
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Molecular Formula |
C11H7BF3NO2 |
Molecular Weight |
252.99 g/mol |
IUPAC Name |
[3-(3,5-difluoropyridin-2-yl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H7BF3NO2/c13-7-4-10(15)11(16-5-7)8-3-6(12(17)18)1-2-9(8)14/h1-5,17-18H |
InChI Key |
JVHNKZBMDNRVRP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C2=C(C=C(C=N2)F)F)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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